

# Nisoxetine hydrochloride CAS number and molecular weight

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## Compound of Interest

Compound Name: Nisoxetine hydrochloride, (-)-

Cat. No.: B12764176

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## Nisoxetine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Nisoxetine hydrochloride is a potent and selective norepinephrine reuptake inhibitor (NRI) that has been instrumental in neuropharmacological research.<sup>[1][2]</sup> Although initially investigated as an antidepressant, it is now primarily utilized as a standard research tool to study the norepinephrine transporter (NET).<sup>[1][2]</sup> This document provides a comprehensive technical guide on Nisoxetine hydrochloride, including its physicochemical properties, mechanism of action, and key experimental protocols.

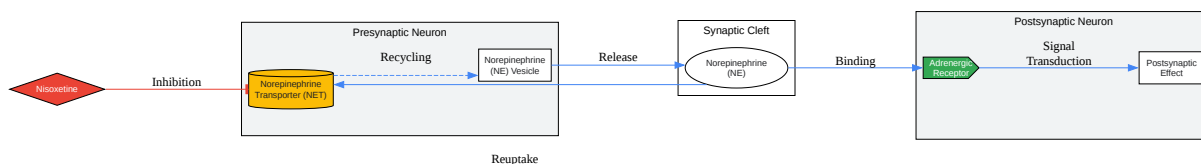
## Physicochemical and Pharmacological Properties

Nisoxetine hydrochloride's key quantitative data are summarized in the table below, providing a quick reference for researchers.

Property	Value	Source(s)
CAS Number	57754-86-6	[3][4][5][6]
Molecular Formula	C <sub>17</sub> H <sub>21</sub> NO <sub>2</sub> ·HCl	[3][4][5]
Molecular Weight	307.82 g/mol	[3][6]
Ki for NET	~0.8 - 5.1 nM	[1][2][4]
Ki for DAT	~477 nM	[4]
Ki for SERT	~383 nM	[4]

## Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

Nisoxetine exerts its effects by selectively binding to the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1][2] This inhibition of reuptake leads to an increased concentration and prolonged presence of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. The high selectivity of nisoxetine for NET over the dopamine transporter (DAT) and the serotonin transporter (SERT) makes it a valuable tool for isolating and studying the specific roles of the noradrenergic system.[4]



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## Nisoxetine's Mechanism of Action

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for two key experimental assays used to characterize Nisoxetine hydrochloride.

### Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor or transporter. In the case of nisoxetine, a competitive binding assay using a radiolabeled ligand, such as [ $^3\text{H}$ ]nisoxetine, is employed to determine its affinity for the norepinephrine transporter.

**Objective:** To determine the inhibitory constant ( $K_i$ ) of Nisoxetine hydrochloride for the norepinephrine transporter (NET).

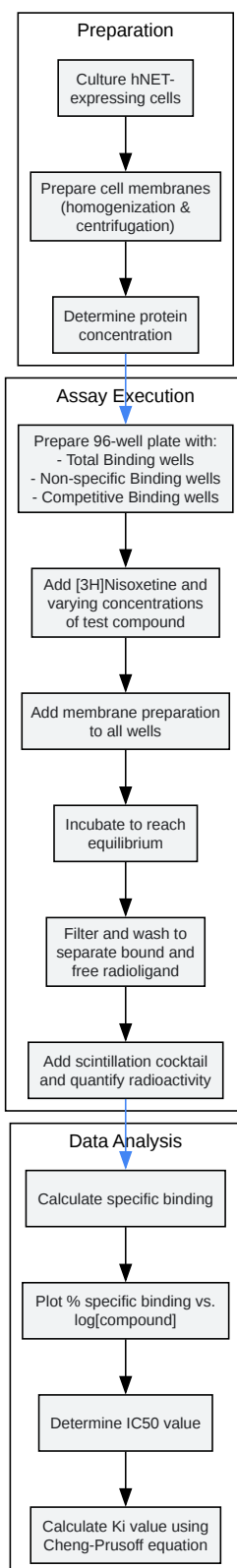
**Materials:**

- HEK293 or CHO cells stably expressing human NET (hNET)
- Radioligand: [ $^3\text{H}$ ]Nisoxetine
- Test Compound: Nisoxetine hydrochloride
- Reference Compound: Desipramine hydrochloride
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
- Wash Buffer: Ice-cold Assay Buffer
- Scintillation Cocktail
- 96-well microplates
- Glass fiber filter mats
- Cell harvester
- Liquid scintillation counter

#### Methodology:

- Membrane Preparation:
  - Culture hNET-expressing cells to confluency.
  - Harvest cells and homogenize in ice-cold assay buffer.
  - Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.
  - Determine the protein concentration of the membrane preparation.
- Assay Setup:
  - Perform the assay in a 96-well microplate in triplicate.
  - Total Binding: Add assay buffer, [<sup>3</sup>H]Nisoxetine, and the membrane preparation.
  - Non-specific Binding: Add a high concentration of a competing ligand (e.g., 10 μM Desipramine), [<sup>3</sup>H]Nisoxetine, and the membrane preparation.
  - Competitive Binding: Add varying concentrations of Nisoxetine hydrochloride, [<sup>3</sup>H]Nisoxetine, and the membrane preparation.
- Incubation:
  - Incubate the plate at 4°C for 2-3 hours to allow binding to reach equilibrium.<sup>[7]</sup>
- Filtration and Washing:
  - Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
  - Wash the filters multiple times with ice-cold wash buffer.
- Quantification:
  - Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the Nisoxetine hydrochloride concentration.
  - Determine the  $IC_{50}$  value (the concentration of Nisoxetine that inhibits 50% of specific binding) from the resulting sigmoidal curve.
  - Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.<sup>[3]</sup>



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### Radioligand Binding Assay Workflow

## Norepinephrine Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of norepinephrine into cells or synaptosomes. It provides a direct measure of the compound's potency as a reuptake inhibitor.

Objective: To determine the  $IC_{50}$  value of Nisoxetine hydrochloride for the inhibition of norepinephrine uptake.

Materials:

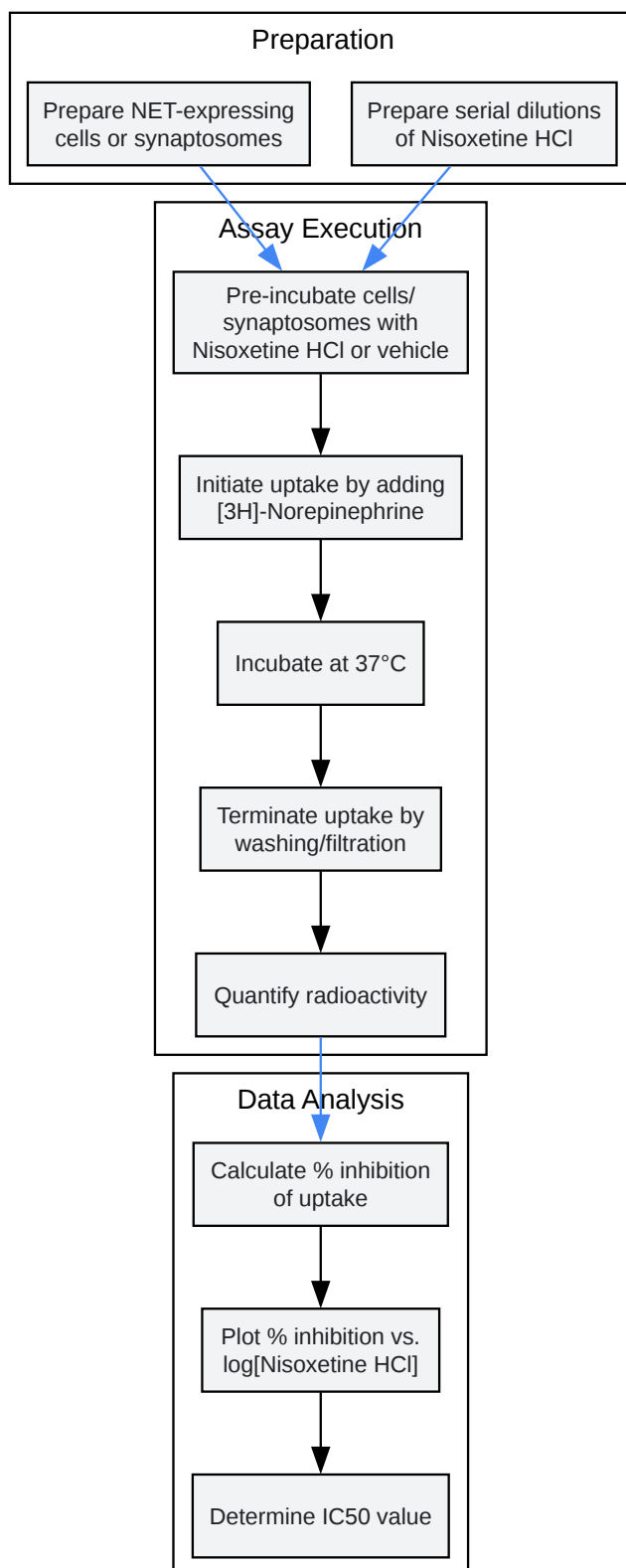
- Cell line expressing NET (e.g., HEK293-hNET) or synaptosomes prepared from brain tissue
- Radiolabeled norepinephrine: [ $^3H$ ]-L-norepinephrine
- Test Compound: Nisoxetine hydrochloride
- Reference Inhibitor: Desipramine
- Krebs-Ringer-HEPES (KRH) buffer
- Cell culture plates or filtration apparatus for synaptosomes
- Scintillation counter

Methodology:

- Cell/Synaptosome Preparation:
  - For Cells: Plate NET-expressing cells in appropriate culture plates and grow to a suitable density.
  - For Synaptosomes: Prepare synaptosomes from brain tissue (e.g., rat cortex) by homogenization and differential centrifugation.
- Assay Procedure:
  - Wash the cells or resuspend the synaptosomes in KRH buffer.

- Pre-incubate the cells/synaptosomes with varying concentrations of Nisoxetine hydrochloride or vehicle control for 10-15 minutes at 37°C.<sup>[4]</sup>
- Initiate the uptake by adding a fixed concentration of [<sup>3</sup>H]-L-norepinephrine.
- Allow the uptake to proceed for a short period (e.g., 10-20 minutes) at 37°C.
- Termination of Uptake:
  - Rapidly terminate the uptake by washing the cells with ice-cold KRH buffer or by filtering the synaptosome suspension through glass fiber filters.
- Quantification:
  - Lyse the cells or collect the filters and measure the amount of radioactivity taken up using a scintillation counter.
- Data Analysis:
  - Calculate the percentage inhibition of norepinephrine uptake for each concentration of Nisoxetine hydrochloride compared to the vehicle control.
  - Plot the percentage inhibition against the logarithm of the Nisoxetine hydrochloride concentration.
  - Determine the IC<sub>50</sub> value from the resulting dose-response curve.





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### Norepinephrine Uptake Assay Workflow

In conclusion, Nisoxetine hydrochloride remains a cornerstone pharmacological tool for the investigation of the noradrenergic system. Its high potency and selectivity for the norepinephrine transporter, combined with well-established experimental protocols for its characterization, ensure its continued relevance in neuroscience and drug discovery research.

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